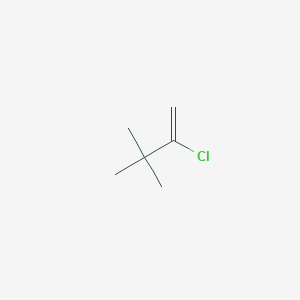

2-Chloro-3,3-dimethylbut-1-ene

Beschreibung

Contextualization within the Field of Halogenated Alkenes and Highly Branched Organic Architectures

Halogenated alkenes, or vinyl halides, are a class of organic compounds where one or more hydrogen atoms on an alkene have been replaced by a halogen. The presence of the halogen atom significantly influences the electronic properties and reactivity of the double bond. In the case of 2-chloro-3,3-dimethylbut-1-ene, the chlorine atom attached to the second carbon of the butene chain introduces polarity and serves as a reactive site for various chemical transformations. cymitquimica.com

The most defining feature of this compound is its highly branched structure, owing to the presence of a tert-butyl group. This bulky substituent exerts significant steric hindrance, which in turn governs the regioselectivity and stereoselectivity of reactions involving the adjacent vinyl chloride. This steric bulk can direct incoming reagents to specific positions and can influence the stability of intermediates, making it a valuable tool for chemists to control reaction outcomes. cymitquimica.com The interplay between the electronic effects of the chlorine atom and the steric demands of the tert-butyl group makes this compound a fascinating subject of study and a useful building block in the construction of complex, highly branched organic architectures.

Historical and Current Significance in Advanced Organic Synthesis Research

Historically, the synthesis of vinyl halides has been a subject of considerable interest. One of the common methods for preparing this compound is through the hydrochlorination of 3,3-dimethylbut-1-yne. This reaction proceeds through a vinyl carbocation intermediate, and the presence of the adjacent tert-butyl group helps to prevent rearrangements, leading to the desired product with high regioselectivity. Another synthetic route involves the dehydrochlorination of 1,1,2-trichloro-3,3-dimethylbutane.

In contemporary organic synthesis, this compound serves as a versatile intermediate. It participates in a range of chemical reactions, including nucleophilic substitution and addition reactions. cymitquimica.com For instance, the chlorine atom can be displaced by various nucleophiles, allowing for the introduction of different functional groups. The double bond can also undergo addition reactions, further expanding its synthetic utility.

A significant application of this compound is in the synthesis of fungicides and plant growth regulators. google.com Its structural motifs are found in various agrochemicals, highlighting its practical importance. Furthermore, its derivatives are being explored for their potential in the development of functional materials. The compound has also been utilized in the preparation of other vinyl halides and gem-dihalides through halogenation reactions of ketones or aldehydes in the presence of triphenyl phosphite (B83602) and halogens. chemicalbook.com

Recent research continues to uncover new applications for this and related halogenated alkenes. For example, they are used as precursors in cross-coupling reactions and in the synthesis of complex molecular frameworks. acs.org The unique reactivity profile of this compound ensures its continued relevance as a valuable tool for synthetic chemists in both academic and industrial research.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11Cl |

| Molecular Weight | 118.60 g/mol nih.gov |

| CAS Number | 27843-27-2 nih.gov |

| IUPAC Name | This compound nih.gov |

| SMILES | CC(C)(C)C(=C)Cl nih.gov |

| InChI | InChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3 nih.gov |

Eigenschaften

IUPAC Name |

2-chloro-3,3-dimethylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-5(7)6(2,3)4/h1H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMWZSSWTKRGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310502 | |

| Record name | 2-Chloro-3,3-dimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27843-27-2 | |

| Record name | NSC227896 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3,3-dimethylbut-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3,3-dimethylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Chloro 3,3 Dimethylbut 1 Ene

Nucleophilic Substitution Reactions of the Vinylic Chlorine Atom

The chlorine atom in 2-Chloro-3,3-dimethylbut-1-ene can be replaced by a nucleophile, a characteristic reaction of this compound. The reactivity in these substitution reactions is influenced by the electronic properties of the double bond and the steric hindrance imposed by the bulky tert-butyl group. cymitquimica.com

Mechanistic Pathways of Substitution (e.g., SN1, SN2' analogs)

While vinylic halides are generally resistant to classical S(_N)1 and S(_N)2 reactions, substitution can occur under specific conditions. The formation of a primary vinyl carbocation intermediate is a potential pathway, although typically unfavorable. However, in some instances, substitution reactions can proceed. For example, hydrolysis can lead to the formation of 2,3-dimethylbutan-2-ol, suggesting a substitution pathway is accessible.

Allylic-type rearrangements can also play a role in the substitution reactions of similar structures. For instance, the reaction of allylic halides can proceed through an S(_N)1 mechanism due to the formation of a resonance-stabilized mesomeric cation. thieme-connect.de

Influence of Bulky Substituents on Reaction Kinetics and Selectivity

The tert-butyl group in this compound exerts significant steric hindrance, which affects the rate and outcome of nucleophilic substitution reactions. cymitquimica.com This bulkiness can hinder the approach of nucleophiles to the carbon atom bearing the chlorine, potentially slowing down reactions that proceed via a direct attack mechanism.

Electrophilic Addition Reactions Across the Double Bond

The double bond in this compound is susceptible to attack by electrophiles, leading to addition reactions. The regioselectivity and potential for rearrangements are key aspects of these transformations.

Regioselectivity and Stereoselectivity in Halogen, Hydrogen Halide, and Other Electrophile Additions

The addition of hydrogen halides, such as HCl, to alkenes like 3,3-dimethylbut-1-ene (a precursor to the title compound) is a well-studied reaction. According to Markovnikov's rule, the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the case of 3,3-dimethylbut-1-ene, this would initially lead to the formation of a secondary carbocation.

The addition of halogens and other electrophiles also follows predictable patterns of regioselectivity, often influenced by the stability of the resulting carbocation intermediate. mrcolechemistry.co.uk

Rearrangement Processes Following Electrophilic Attack

A notable feature of the electrophilic addition to alkenes with a neopentyl-like structure, such as 3,3-dimethylbut-1-ene, is the propensity for carbocation rearrangements. When 3,3-dimethylbut-1-ene reacts with HCl, the initially formed secondary carbocation can undergo a 1,2-methyl shift to form a more stable tertiary carbocation. chegg.com This rearrangement leads to the formation of 2-chloro-2,3-dimethylbutane (B1595545) as the major product, rather than the expected 3-chloro-2,2-dimethylbutane. chegg.comscribd.com

This rearrangement is a classic example of how the drive for a more stable intermediate dictates the final product distribution in electrophilic additions.

Elimination Reactions Leading to Alkyne and Diene Formation

Under suitable conditions, this compound can undergo elimination reactions. The removal of the chlorine atom and a proton from an adjacent carbon can lead to the formation of alkynes or dienes. Dehydrohalogenation of a related compound, 2-chloro-3,3-dimethylbutane, using a strong base like potassium hydroxide (B78521) in ethanol, can result in the formation of dienes.

The regioselectivity of elimination reactions is often governed by Saytzeff's rule, which states that the more substituted (and therefore more stable) alkene is the major product. gauthmath.com In the context of this compound, elimination could potentially lead to the formation of 3,3-dimethylbut-1-yne or other unsaturated products depending on the reaction conditions and the base used.

Transition Metal-Catalyzed Transformations

Cross-Coupling Reactions (e.g., Pd-catalyzed C-C bond formation) utilizing the Vinyl Halide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. basicmedicalkey.com These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. basicmedicalkey.comresearchgate.net

As a vinyl halide, this compound can participate in such cross-coupling reactions. For example, in a Suzuki coupling, a vinyl halide can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. Similarly, in a Stille coupling, the coupling partner would be an organotin reagent. The reactivity in these reactions is influenced by the nature of the halide, with iodides generally being more reactive than chlorides.

Microwave irradiation has been shown to be an efficient method for accelerating palladium-catalyzed cross-coupling reactions, including the coupling of alkynyltrifluoroborates with aryl bromides. nih.gov This suggests that similar enhancement could be possible for reactions involving vinyl chlorides like this compound.

| Coupling Reaction | Catalyst System | Coupling Partner | Key Features |

| Suzuki Coupling | Pd(0) catalyst, Base | Organoboron compound | Forms a new C-C bond between the vinyl and organic groups. |

| Stille Coupling | Pd(0) catalyst | Organotin reagent | Versatile for C-C bond formation. |

| Heck Coupling | Pd(0) catalyst, Base | Alkene | Forms a substituted alkene. |

| Sonogashira Coupling | Pd(0) catalyst, Cu(I) co-catalyst, Base | Terminal alkyne | Creates a conjugated enyne system. nih.gov |

Hydrogenation and Deuteration Studies Over Supported Metal Catalysts

The hydrogenation and deuteration of this compound and related alkenes like 3,3-dimethylbut-1-ene have been studied using supported metal catalysts. rsc.org In the reaction of 3,3-dimethylbut-1-ene with deuterium (B1214612) over silica-supported palladium (Pd/SiO2) and rhodium (Rh/SiO2) catalysts, the primary product is the corresponding alkane, 2,2-dimethylbutane. rsc.org

Mechanistic studies suggest a model involving three types of adsorbed species on the catalyst surface: the alkene, a 1-alkyl intermediate, and a 2-alkyl intermediate. rsc.org The adsorbed alkene can either desorb or form one of the alkyl intermediates. These alkyl intermediates can then either desorb as the alkane product or revert to the alkene. rsc.org This model, involving the solution of 23 simultaneous equations, has been used to calculate the distribution of the 12 possible isotopic alkanes, which showed good agreement with experimental results from mass spectrometry and deuterium NMR spectroscopy. rsc.org

The presence of the bulky tertiary butyl group influences the relative stability of the adsorbed intermediates and the ease of activation of hydrogen or deuterium atoms. rsc.org While the main reaction is alkane formation, some exchange of the alkene with deuterium was also observed, particularly over the Pd/SiO2 catalyst. rsc.org

Complexation Chemistry with Transition Metals (e.g., Platinum)

The double bond in this compound allows it to act as a ligand in the formation of coordination complexes with transition metals. Platinum complexes, in particular, have been studied. For instance, stable Pt(0)-olefin complexes have been prepared with the bulkier 3,3-dimethylbut-1-ene olefin. csic.es These complexes are often generated through two different methods. csic.es

The study of such complexes provides insight into the bonding and reactivity of the coordinated alkene. The stability and structure of these complexes are influenced by the steric and electronic properties of both the alkene and the other ligands on the metal center.

Radical Reactions and Their Mechanistic Interrogations

Radical reactions involving alkenes are initiated by the homolytic cleavage of a bond to form a radical species. rsc.org This radical can then add across the double bond of the alkene. In the case of 3,3-dimethylbut-1-ene, it has been utilized as a bromine-atom trap in mechanistic investigations of N-bromosuccinimide reactions. journals.co.za

When N-bromocarbamates are irradiated in the presence of excess 3,3-dimethylbut-1-ene, the major products are formed through an intermolecular radical addition to the olefin. journals.co.za The regioselectivity of this addition is governed by the steric hindrance of the attacking radical and polar effects in the transition state. journals.co.za If the addition is initiated by a carbamyl radical, a 1,2-adduct is expected. journals.co.za Conversely, a bromine-radical-initiated addition would be expected to yield a 2,1-adduct. journals.co.za

Detailed analysis of the adducts using high-field 1H and 13C NMR spectroscopy has revealed the presence of two conformers due to restricted rotation around the N-CO and CH2-CHBr bonds. journals.co.za

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the unambiguous assignment of the carbon and hydrogen framework of 2-Chloro-3,3-dimethylbut-1-ene.

High-Resolution 1H and 13C NMR for Assignment of Carbon Skeleton and Hydrogen Environments

High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the electronic environment of each hydrogen and carbon atom in this compound, allowing for a complete assignment of its skeleton.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the different types of protons present in the molecule. The vinyl protons (=CH₂) typically appear as two distinct signals due to their different chemical environments relative to the bulky tert-butyl group and the chlorine atom. The nine equivalent protons of the tert-butyl group give rise to a single, sharp signal.

The ¹³C NMR spectrum provides information on the carbon framework. wikipedia.org The presence of four distinct signals in the proton-decoupled ¹³C NMR spectrum confirms the four unique carbon environments in this compound. The chemical shifts of the olefinic carbons are influenced by the presence of the chlorine atom, with the carbon atom directly bonded to the chlorine (C2) appearing at a downfield chemical shift. The carbon of the methylene (B1212753) group (C1) also resonates in the olefinic region. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| =CH₂ (geminal to Cl) | 5.3 - 5.8 | Doublet |

| =CH₂ (cis to t-Bu) | 5.1 - 5.5 | Doublet |

| -C(CH₃)₃ | 1.1 - 1.3 | Singlet |

Note: Predicted values are based on empirical data for similar structures and may vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | 110 - 120 |

| C2 (-CCl=) | 140 - 150 |

| C3 (-C(CH₃)₃) | 35 - 45 |

| C4 (-CH₃) | 28 - 35 |

Note: Predicted values are based on empirical data for similar structures and may vary slightly depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemical Analysis

While 1D NMR provides essential information, 2D NMR techniques are crucial for unambiguously establishing the connectivity and spatial relationships within the this compound molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the signal of the vinyl protons to the signal of the C1 carbon. It would also confirm the absence of protons attached to the C2 and C3 carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. In the case of this compound, HMBC would show correlations between the tert-butyl protons and both the C3 and C2 carbons, as well as correlations between the vinyl protons and the C2 and C3 carbons. These correlations are instrumental in piecing together the molecular fragments.

Correlation Spectroscopy (COSY): COSY is a homonuclear correlation technique that shows couplings between protons that are typically two or three bonds apart. In this compound, a COSY spectrum would show a cross-peak between the two geminal vinyl protons, confirming their scalar coupling.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms, regardless of their bonding connectivity. For a molecule like this compound, a NOESY experiment could reveal through-space interactions between the protons of the tert-butyl group and the cis-vinyl proton, providing information about the preferred conformation of the molecule. This is particularly valuable for stereochemical analysis in more complex haloalkenes. youtube.comacdlabs.comlongdom.org

Deuterium (B1214612) NMR (D-NMR) for Tracing Reaction Pathways and Isotopic Distributions

Deuterium (²H) NMR spectroscopy is a powerful tool for elucidating reaction mechanisms by tracing the fate of deuterium labels. creative-proteomics.com In studies involving this compound, deuterium labeling can provide insights into reaction pathways, such as elimination reactions. pressbooks.publibretexts.orglibretexts.org

For instance, in a base-catalyzed elimination reaction of a deuterated analog of this compound, D-NMR can be used to determine the position of the deuterium atom in the product, thereby revealing the stereochemistry of the elimination (e.g., syn- or anti-elimination). The chemical shift range in ²H NMR is similar to that of ¹H NMR, but the signals are typically broader. wikipedia.org The presence and location of deuterium can be definitively identified, providing crucial evidence for a proposed reaction mechanism. studymind.co.uk

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like this compound, providing both its retention time and its mass spectrum. nih.gov The mass spectrum displays the molecular ion peak (M⁺), which confirms the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used for structural identification. Common fragmentation pathways for halogenated alkenes include the loss of a chlorine atom or a hydrogen chloride molecule. For this compound, a prominent fragment would likely correspond to the loss of the tert-butyl group, resulting in a resonance-stabilized vinyl cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 118/120 | [C₆H₁₁Cl]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 83 | [C₆H₁₁]⁺ (Loss of Cl) |

| 61/63 | [C₂H₂Cl]⁺ (Vinyl chloride fragment) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of this compound. libretexts.org

Application of Isotopic Labeling in Mass Spectrometric Mechanistic Studies

Isotopic labeling, particularly with deuterium (²H) or carbon-13 (¹³C), is a powerful technique when combined with mass spectrometry to investigate reaction mechanisms. wikipedia.orgresearchgate.netresearchgate.net By synthesizing a labeled version of this compound and analyzing the mass spectra of the products of a reaction, the movement and position of the isotopic label can be tracked. nih.govbrainly.com

For example, in an elimination reaction, if a deuterium atom is placed on the carbon adjacent to the double bond, the mass of the eliminated species (e.g., HCl vs. DCl) can be determined by MS. This can provide definitive evidence for the involvement of specific hydrogen atoms in the rate-determining step of the reaction, helping to distinguish between different mechanistic possibilities such as E1 and E2 pathways. pressbooks.publibretexts.orglibretexts.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques that provide detailed information about the vibrational modes of a molecule. These methods are instrumental in the structural elucidation of compounds by identifying the functional groups present. The vibrational spectrum of a molecule is unique and is often referred to as its "molecular fingerprint." For this compound, these spectroscopic techniques allow for the characterization of its key structural features, including the carbon-carbon double bond, the carbon-chlorine bond, and the various carbon-hydrogen bonds within the tert-butyl and vinyl groups.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, there must be a change in the dipole moment of the molecule during the vibration. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. A vibrational mode is Raman active if there is a change in the polarizability of the molecule. Due to these different selection rules, IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational landscape of a molecule.

The analysis of the IR and Raman spectra of this compound would reveal characteristic bands corresponding to stretching and bending vibrations of its constituent bonds. The positions, intensities, and shapes of these bands can be correlated with specific functional groups and structural motifs.

Detailed Research Findings

While a dedicated, publicly available, and fully assigned experimental IR and Raman spectrum for this compound is not readily found in the reviewed literature, the expected vibrational frequencies can be predicted with a high degree of confidence based on the well-established characteristic frequencies of similar chemical structures and functional groups. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a common approach to predict and assign vibrational frequencies with good accuracy. Such calculations for related molecules, like other chlorinated alkenes, provide a reliable basis for the analysis of this compound.

The key functional groups in this compound are the vinyl group (C=CH2), the carbon-chlorine bond (C-Cl), and the tert-butyl group (-C(CH3)3). Each of these groups gives rise to a set of characteristic vibrational bands.

Vibrational Modes of the Vinyl Group: The vinyl group is expected to show several characteristic vibrations. The C=C stretching vibration typically appears as a band of variable intensity in the IR spectrum and a strong band in the Raman spectrum, usually in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the =CH2 group are expected at wavenumbers above 3000 cm⁻¹. The out-of-plane C-H bending (wagging) vibrations of the geminal hydrogens are also characteristic and typically appear as a strong band in the IR spectrum.

Vibrational Modes of the Carbon-Chlorine Bond: The C-Cl stretching vibration is a key feature for identifying halogenated compounds. This vibration is expected to produce a strong band in the IR spectrum in the fingerprint region, typically between 850 and 550 cm⁻¹. The exact position of this band can be influenced by the substitution pattern at the carbon atom.

Vibrational Modes of the tert-Butyl Group: The tert-butyl group has several characteristic vibrational modes. The C-H stretching vibrations of the methyl groups occur in the 3000-2850 cm⁻¹ region. The C-H bending vibrations (scissoring and rocking) of the methyl groups are expected in the 1470-1365 cm⁻¹ range. A particularly characteristic feature of the tert-butyl group is the symmetric C-H bending or "umbrella" mode, which often gives rise to a strong band.

Based on these principles, the following tables summarize the expected IR and Raman active vibrational modes for this compound.

Data Tables

Table 1: Expected Infrared (IR) Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Medium | Asymmetric =C-H stretching | Vinyl |

| ~3020 | Medium | Symmetric =C-H stretching | Vinyl |

| ~2970 | Strong | Asymmetric C-H stretching | tert-Butyl (CH₃) |

| ~2870 | Medium | Symmetric C-H stretching | tert-Butyl (CH₃) |

| ~1640 | Medium | C=C stretching | Alkene |

| ~1470 | Medium | Asymmetric C-H bending | tert-Butyl (CH₃) |

| ~1370 | Strong | Symmetric C-H bending (umbrella mode) | tert-Butyl (CH₃) |

| ~1250 | Medium | C-C skeletal vibrations | tert-Butyl |

| ~900 | Strong | =C-H out-of-plane bending (wag) | Vinyl |

| ~750 | Strong | C-Cl stretching | Chloroalkene |

Table 2: Expected Raman Active Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080 | Medium | Asymmetric =C-H stretching | Vinyl |

| ~3020 | Medium | Symmetric =C-H stretching | Vinyl |

| ~2970 | Strong | Asymmetric C-H stretching | tert-Butyl (CH₃) |

| ~2870 | Strong | Symmetric C-H stretching | tert-Butyl (CH₃) |

| ~1640 | Strong | C=C stretching | Alkene |

| ~1470 | Medium | Asymmetric C-H bending | tert-Butyl (CH₃) |

| ~1370 | Medium | Symmetric C-H bending (umbrella mode) | tert-Butyl (CH₃) |

| ~750 | Strong | C-Cl stretching | Chloroalkene |

| ~500 | Medium | C-C-Cl bending | Chloroalkene |

These tables provide a foundational understanding of the expected vibrational spectra of this compound. Experimental verification would be necessary to confirm the exact peak positions and intensities. The complementary nature of IR and Raman spectroscopy is evident, with certain vibrations being more prominent in one technique over the other. For instance, the C=C stretch is typically a strong and easily identifiable band in the Raman spectrum.

Computational and Theoretical Investigations of 2 Chloro 3,3 Dimethylbut 1 Ene Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical methods are central to the computational study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic structure of molecules, providing fundamental information about their geometry, stability, and electronic properties. For a molecule like 2-chloro-3,3-dimethylbut-1-ene, these calculations can predict its behavior in chemical reactions. For instance, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been proposed to analyze its frontier molecular orbitals .

A fundamental step in computational chemistry is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.

While specific computational studies on the conformational analysis of this compound are not widely available in published literature, the methodology can be understood from studies on similar molecules. For example, a computational study on the related isomers, 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene, utilized DFT and ab initio methods to find their optimized geometries before investigating reaction pathways researchgate.net. For this compound, this analysis would involve rotating the tert-butyl group and the vinyl group to identify different conformers and their relative energies, thus identifying the most stable conformation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Chloroalkene This table presents theoretical data for a related chloroalkene, 1-chloro-3-methylbut-2-ene, to illustrate typical results from geometry optimization calculations.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Cl | 1.82 |

| Bond Length | C=C | 1.34 |

| Bond Angle | C-C-Cl | 111.5 |

| Dihedral Angle | H-C-C-Cl | 180.0 |

| Data derived from computational studies on related isomers researchgate.net. |

Electronic structure analysis provides insight into the reactivity and properties of a molecule. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized on the C=C double bond (the π orbital), making it the site for electrophilic attack. The LUMO is likely associated with the antibonding σ* orbital of the C-Cl bond, indicating this as the site for nucleophilic attack. DFT calculations can be used to determine the energies of these orbitals and the charge distribution across the molecule, predicting which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic) . Natural Bond Orbital (NBO) analysis is another tool used to study charge distribution and interactions between orbitals researchgate.net.

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is instrumental in mapping out the potential energy surface of a chemical reaction. By identifying and characterizing the structures of transition states—the highest energy point along a reaction coordinate—researchers can understand the detailed mechanism of a reaction.

For haloalkanes like this compound, common reactions include nucleophilic substitution (SN1, SN2) and elimination (E1, E2) studymind.co.ukscienceskool.co.uk. Transition state modeling can distinguish between these pathways by calculating the structures and energies of the intermediates and transition states involved.

The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the rate of a reaction. Computational methods can calculate these energies, providing quantitative predictions of reaction kinetics.

A detailed computational study on the gas-phase elimination of HCl from the related isomers 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene provides a clear example of this application researchgate.net. The study found that the elimination from 1-chloro-3-methylbut-2-ene proceeds through a six-membered cyclic transition state, while the 3-chloro isomer follows a more conventional four-membered cyclic transition state researchgate.net. The calculated activation energies were in good agreement with experimental data, demonstrating the predictive power of these theoretical models researchgate.net.

Table 2: Calculated Activation Parameters for Gas-Phase HCl Elimination from Chloro-methyl-butenes This table shows theoretically calculated activation energies (Ea) and enthalpies (ΔH‡) for the elimination reactions of isomers related to the target compound, illustrating the type of data obtained from transition state modeling.

| Reactant | Computational Method | Ea (kJ/mol) | ΔH‡ (kJ/mol) |

| 1-chloro-3-methylbut-2-ene | MPW1PW91/6-31G(d,p) | 184.1 | 181.3 |

| 3-chloro-3-methylbut-1-ene | MPW1PW91/6-31G(d,p) | 204.4 | 201.7 |

| Data sourced from a computational study on related isomers researchgate.net. |

The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. The KIE is a powerful tool for determining reaction mechanisms, particularly for identifying bond-breaking steps in the rate-determining step.

Theoretical calculations can predict KIEs by modeling the vibrational frequencies of the reactants and the transition state for both the normal and isotopically labeled species. For an elimination reaction of this compound, replacing a hydrogen atom on the adjacent carbon with deuterium (B1214612) would be expected to produce a primary KIE if the C-H bond is broken in the rate-determining step (as in an E2 mechanism). Computational models can calculate the magnitude of this effect, which can then be compared with experimental values to support or refute a proposed mechanism.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

For this compound, ¹H and ¹³C NMR spectroscopy are key characterization techniques. The chemical shifts of the vinyl protons are expected in the range of δ 4.8–5.2 ppm . Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict these chemical shifts. By comparing the calculated spectrum with the experimental one, the structure of the compound can be confirmed.

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the various peaks in an experimental spectrum to specific molecular vibrations, such as the C=C stretch or the C-Cl stretch. These frequencies are typically calculated as part of the geometry optimization and transition state analysis to confirm that the optimized structures are true energy minima (no imaginary frequencies) and that transition states are first-order saddle points (one imaginary frequency) researchgate.net.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope for examining the dynamic behavior and intermolecular interactions of molecules like this compound. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the nature of non-covalent interactions that govern the substance's macroscopic properties. The accuracy of these simulations is highly dependent on the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system.

The development of accurate force fields for halogenated hydrocarbons, such as this compound, presents a significant challenge. unipi.itresearchgate.net Standard force fields have often been found to provide inaccurate performance for this class of compounds. unipi.itresearchgate.net Consequently, robust and automated protocols for deriving force field parameters directly from quantum mechanical data have been developed. unipi.itresearchgate.net These quantum mechanically derived (QMD) force fields aim to provide a more accurate representation of the intra- and intermolecular interactions. unipi.itresearchgate.net

More advanced, polarizable force fields, such as those based on the classical Drude oscillator model, have been developed to better account for the anisotropic charge distribution of halogenated compounds. nih.gov These models can more accurately reproduce quantum mechanical energies and geometries of interactions like halogen bonding and hydrogen bonding. nih.gov For a molecule like this compound, a polarizable force field would be crucial for capturing the nuances of its interactions with other molecules, whether in a pure liquid or in a solution.

A key aspect of understanding the dynamic behavior of this compound through MD simulations is the analysis of its intermolecular interactions. These interactions are primarily governed by van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds in the presence of suitable donor molecules. The chlorine atom, with its electronegativity and lone pairs, plays a crucial role in these interactions.

To illustrate the type of data that can be obtained from molecular dynamics simulations, the following tables present hypothetical findings for this compound in a common solvent, such as methanol. These tables are representative of the detailed analysis that such simulations can provide.

Table 1: Simulated Intermolecular Interaction Energies for this compound in Methanol

| Interacting Pair | Average van der Waals Energy (kJ/mol) | Average Electrostatic Energy (kJ/mol) | Total Interaction Energy (kJ/mol) |

| This compound – Methanol | -15.8 | -8.2 | -24.0 |

| This compound – this compound | -12.5 | -3.1 | -15.6 |

| Methanol – Methanol | -10.3 | -18.5 | -28.8 |

Table 2: Simulated Dynamic Properties of this compound at 298 K

| Property | Value |

| Self-Diffusion Coefficient (x 10⁻⁵ cm²/s) | 2.15 |

| Rotational Correlation Time (ps) | 3.8 |

| Radius of Gyration (Å) | 2.7 |

These tables showcase how molecular dynamics simulations can quantify the strength of intermolecular forces and characterize the dynamic behavior of this compound at the molecular level. The interaction energies in Table 1 would be derived from the force field used in the simulation, while the dynamic properties in Table 2 would be calculated from the simulated trajectories of the molecules. Such computational studies, when validated against experimental data, provide invaluable insights into the chemical and physical properties of the compound.

Synthetic Utility of 2 Chloro 3,3 Dimethylbut 1 Ene As a Versatile Chemical Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

2-Chloro-3,3-dimethylbut-1-ene serves as a key intermediate in the synthesis of various organic compounds. Its utility is particularly evident in reactions that construct more complex carbon skeletons or introduce specific functional groups.

Furthermore, the compound is an intermediate in the electrophilic addition of hydrogen halides like HCl to 3,3-dimethyl-1-butene (B1661986). In this reaction, the initial addition of a proton leads to a secondary carbocation, which can then undergo a 1,2-methyl shift to form a more stable tertiary carbocation. Trapping of this rearranged intermediate by the chloride ion yields 2-chloro-2,3-dimethylbutane (B1595545), a more complex constitutional isomer. pearson.compearson.com This highlights the role of this compound's precursor, 3,3-dimethyl-1-butene, in generating skeletal complexity where the target molecule is a key intermediate in the reaction pathway.

Table 1: Synthesis of Complex Molecules from Related Precursors

| Precursor | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 3,3-dimethyl-1-butene | HCl | 2-chloro-2,3-dimethylbutane | Electrophilic Addition with Rearrangement |

| Ketones/Aldehydes | Triphenyl phosphite (B83602) / Halogens | Vinyl Halides / gem-Dihalides | Halogenation |

Application in Diversification and Functionalization Strategies

The inherent reactivity of its two functional groups—the double bond and the chlorine atom—makes this compound amenable to a variety of diversification and functionalization reactions. The double bond can undergo electrophilic addition reactions, while the chlorine atom, although on a vinyl carbon, can potentially be involved in substitution or metal-catalyzed coupling reactions under specific conditions.

A primary example of its functionalization is the addition of hydrogen halides across the double bond. The reaction of its parent alkene, 3,3-dimethyl-1-butene, with HCl demonstrates how this region of the molecule can be targeted to create new products. pearson.compearson.com The regioselectivity of such additions is governed by the stability of the resulting carbocation intermediates, leading to specific isomers.

Elimination reactions involving related chloroalkanes, such as 2-chloro-2,3-dimethylbutane, can lead to the formation of different alkene isomers depending on the base used. pearson.com This demonstrates how the chloro-group can be used to generate molecular diversity through controlled elimination reactions.

Table 2: Functionalization and Diversification Reactions

| Starting Material | Reagent(s)/Condition | Functionalization Outcome | Product Class |

|---|---|---|---|

| 3,3-dimethyl-1-butene | HCl Addition | Addition of H and Cl across double bond | Alkyl Halide |

| 2-chloro-2,3-dimethylbutane | Strong Base (e.g., NaOH, t-butoxide) | Elimination of HCl | Alkene Isomers |

Integration into Polymer Chemistry for the Synthesis of Specialty Polymers

The bifunctional nature of this compound, possessing both a polymerizable alkene moiety and a functional chlorine atom, suggests its potential as a monomer or co-monomer. Such a structure could theoretically be integrated into polymer chains to synthesize specialty polymers where the chlorine atom serves as a handle for post-polymerization modification. However, specific examples of its polymerization or integration into specialty polymers for applications like coatings or adhesives are not extensively detailed in the surveyed scientific literature.

Stereocontrolled Transformations Leading to Chiral Products

Stereocontrolled reactions are fundamental to modern organic synthesis for producing enantiomerically pure compounds. In principle, the double bond of this compound could be a target for asymmetric transformations, such as asymmetric hydrogenation, dihydroxylation, or epoxidation, to introduce new stereocenters. Nevertheless, specific methodologies detailing the use of this compound as a substrate in stereocontrolled reactions to yield chiral products are not prominently documented in the available literature.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Chloro-3,3-dimethylbut-1-ene, and how can reaction conditions be optimized for purity?

- Methodology :

- Nucleophilic substitution : React 3,3-dimethylbut-1-en-3-ol with thionyl chloride (SOCl₂) under anhydrous conditions. Monitor reaction progress via gas chromatography (GC) to optimize temperature (typically 40–60°C) and stoichiometry .

- Dehydrohalogenation : Start with 2-chloro-3,3-dimethylbutane and use a strong base (e.g., KOH/ethanol) to eliminate HCl. Track byproducts (e.g., dienes) via NMR spectroscopy to adjust base concentration and reaction time .

- Key Metrics : Yield (>85%), purity (validated by GC-MS or HPLC), and absence of regioisomers.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to unambiguously characterize this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify vinyl proton signals (δ 4.8–5.2 ppm) and quaternary carbons (C3, C4) using DEPT-135 .

- IR Spectroscopy : Confirm C-Cl stretching (550–650 cm⁻¹) and C=C absorption (~1640 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M]⁺ at m/z 118/120 (Cl isotope pattern) and fragmentation peaks (e.g., loss of Cl, m/z 83) .

Advanced Research Questions

Q. What computational methods (e.g., DFT, QSPR) are suitable for predicting the reactivity and stability of this compound in electrophilic addition reactions?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions with Br₂ or H₂O. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set .

- QSPR Modeling : Corrate Hammett σ⁺ values with experimental rate constants for acid-catalyzed hydration .

Q. How can contradictions in reported spectral data for this compound be resolved?

- Case Study : Discrepancies in ¹³C NMR shifts for the chlorinated carbon (C2) across studies.

- Hypothesis : Solvent polarity or temperature effects.

- Resolution : Re-run NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) at controlled temperatures (25°C vs. −10°C). Validate with HSQC and HMBC for unambiguous assignment .

Q. What experimental strategies mitigate decomposition of this compound during storage or reaction?

- Preventive Measures :

- Store under inert gas (Ar/N₂) at −20°C with stabilizers (e.g., BHT).

- Avoid prolonged exposure to light (UV-induced radical formation) .

- Monitoring : Use FT-IR to detect emerging C=O or C-OH bands (indicative of oxidation/hydrolysis) .

Environmental and Mechanistic Studies

Q. How does this compound interact with indoor surfaces (e.g., silica, PVC), and what are the implications for environmental fate studies?

- Methodology :

- Adsorption Experiments : Expose compound to model surfaces in a controlled chamber. Analyze surface residues via ToF-SIMS or XPS .

- Degradation Pathways : Track hydrolysis products (e.g., 3,3-dimethylbut-1-en-3-ol) under varying humidity (30–90% RH) .

Q. What role does steric hindrance from the 3,3-dimethyl group play in the compound’s reactivity toward nucleophiles?

- Kinetic Analysis : Compare reaction rates with analogous non-methylated chloroalkenes (e.g., 2-chlorobut-1-ene) using stopped-flow techniques.

- Computational Insight : Steric maps from molecular dynamics simulations (e.g., VMD) show reduced accessibility to the C2 electrophilic center .

Safety and Handling in Research Settings

Q. What are the occupational exposure limits (OELs) for this compound, and how should lab spills be managed?

- Safety Protocols :

- OEL: <1 ppm (based on chlorinated alkene analogs). Use fume hoods and PPE (nitrile gloves, respirators) .

- Spill Response: Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Data Reproducibility and Reporting

Q. How can researchers ensure reproducibility in synthetic procedures for this compound?

- Best Practices :

- Document solvent batch purity (e.g., anhydrous THF with <30 ppm H₂O).

- Share raw spectral data (e.g., JCAMP-DX files) and chromatograms in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.